![molecular formula C10H14BClN2O2 B7956035 (1-Propyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride](/img/structure/B7956035.png)
(1-Propyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride
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Overview
Description
(1-Propyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride typically involves the reaction of 1-propyl-1,3-benzodiazole with a boronic acid precursor under controlled conditions. One common method involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1-Propyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often include controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a dehydroxylated product.
Scientific Research Applications
Chemistry
In chemistry, (1-Propyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its ability to form reversible covalent bonds with diols makes it valuable in the development of sensors and catalysts .
Biology
In biology, this compound is used in the study of enzyme inhibition and protein interactions. Its boronic acid group can interact with active sites of enzymes, making it a useful tool for biochemical research .
Medicine
Boronic acids have been shown to possess anticancer, antibacterial, and antiviral activities, making them promising candidates for therapeutic agents .
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and nanotechnology .
Mechanism of Action
The mechanism of action of (1-Propyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Known for its use in glucose sensing and drug delivery.
Pinacol boronic esters: Used as building blocks in organic synthesis.
Bortezomib: A boronic acid derivative used as an anticancer agent.
Uniqueness
(1-Propyl-1,3-benzodiazol-5-yl)boronic acid hydrochloride is unique due to its specific structure, which combines the properties of a benzodiazole ring with a boronic acid group. This combination enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
(1-propylbenzimidazol-5-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2.ClH/c1-2-5-13-7-12-9-6-8(11(14)15)3-4-10(9)13;/h3-4,6-7,14-15H,2,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMAJLASCSOBSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)CCC)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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